Guanosine, 5'-deoxy-5'-iodo-
Description
Significance of Nucleoside Analogs in Mechanistic and Molecular Biological Research
Nucleoside analogs are synthetic molecules that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. azolifesciences.com These analogs, through subtle or significant chemical modifications, serve as powerful tools in biochemical and molecular biological research. azolifesciences.comontosight.ai Their primary significance lies in their ability to interfere with or probe the mechanisms of essential cellular processes, such as DNA replication, transcription, and cell signaling. azolifesciences.comnih.gov
Furthermore, nucleoside analogs are instrumental in molecular biology for their role as selective inhibitors. ontosight.ai For instance, certain analogs can be incorporated into growing DNA or RNA strands, leading to chain termination and halting replication or transcription. azolifesciences.comwikipedia.org This property is not only fundamental to understanding these processes but also forms the basis for many antiviral and anticancer therapies. azolifesciences.comwikipedia.orgontosight.ai By designing analogs that are preferentially recognized by viral or cancer-specific enzymes, researchers can achieve targeted therapeutic effects. wikipedia.org
Rationale for 5'-Deoxy-5'-Iodo Modification of Guanosine (B1672433) and Analogous Nucleosides
The specific modification of guanosine at the 5' position, replacing the hydroxyl group with an iodine atom to form 5'-deoxy-5'-iodo-guanosine, is a deliberate strategy to create a versatile research compound. The rationale behind this modification is twofold, focusing on the introduction of a "deoxy" feature and the unique properties of the iodine substituent.
The "5'-deoxy" modification, the removal of the 5'-hydroxyl group, is a critical alteration. This hydroxyl group is the primary site of phosphorylation, the addition of phosphate (B84403) groups, which is a necessary step for a nucleoside to be incorporated into a growing nucleic acid chain. By removing this group, 5'-deoxy nucleosides can act as chain terminators, effectively halting DNA or RNA synthesis.
The introduction of an iodine atom at the 5' position further enhances the utility of the molecule. Iodine is a large, electron-rich atom, and its presence can introduce specific steric and electronic effects. This modification can influence the molecule's interaction with enzymes, potentially making it a more potent or selective inhibitor. nih.gov The carbon-iodine bond is also relatively weak and can be cleaved under certain conditions, making 5'-deoxy-5'-iodo-guanosine a useful precursor for synthesizing other modified nucleosides or for generating reactive intermediates in mechanistic studies.
Overview of Guanosine, 5'-deoxy-5'-iodo- as a Research Compound
Guanosine, 5'-deoxy-5'-iodo-, is a synthetic purine (B94841) nucleoside analog that serves as a valuable tool in biochemical research. biosynth.commedchemexpress.eu It is not intended for personal or veterinary use but is strictly for research purposes. biosynth.commedchemexpress.com This compound is particularly useful as a molecular probe to investigate the biochemical and physiological consequences of various stimuli, such as UV irradiation. biosynth.com
Its utility extends to its role as a polymerase inhibitor and as a starting material for the synthesis of oligonucleotides, which are short chains of nucleic acids. biosynth.com The synthesis of 5'-deoxy-5'-iodo-guanosine itself can be achieved through various chemical methods. acs.org
One of the key research applications of this compound lies in its intracellular metabolism. Its 5'-deoxy-5'-iodo-substituted analogs of adenosine (B11128) and inosine (B1671953) have shown cytotoxicity to tumor cells that exhibit high levels of specific enzymes like 5'-methylthioadenosine phosphorylase and purine nucleoside phosphorylase. nih.gov The common intracellular metabolite of these 5'-iodonucleosides, 5-Iodoribose 1-phosphate, has been synthesized enzymatically and studied for its inhibitory effects on various enzymes involved in purine, pyrimidine, and sugar phosphate metabolism. nih.gov This highlights the potential of Guanosine, 5'-deoxy-5'-iodo- and its derivatives in probing enzymatic mechanisms and as potential leads for therapeutic development. nih.govnih.gov
Structure
2D Structure
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN5O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,5-,6-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELBRHQFQZYVJM-UUOKFMHZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CI)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CI)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations Involving Guanosine, 5 Deoxy 5 Iodo
Direct Iodination Approaches for Guanosine (B1672433), 5'-deoxy-5'-iodo- Synthesis
The direct conversion of guanosine to its 5'-iodo derivative is a cornerstone of its synthesis. This transformation selectively targets the primary 5'-hydroxyl group over the secondary 2'- and 3'-hydroxyls of the ribose sugar.
Triphenylphosphine-Iodine-Imidazole System and Reaction Conditions
A highly effective and widely used method for the synthesis of Guanosine, 5'-deoxy-5'-iodo- involves the use of a reagent system composed of triphenylphosphine (B44618) (PPh₃), iodine (I₂), and imidazole. cdnsciencepub.com This reaction, often referred to as the Appel reaction, efficiently converts the primary alcohol of the guanosine sugar moiety into an iodide.
The reaction is typically carried out in a suitable solvent, with N-methyl-2-pyrrolidinone having been shown to be particularly effective. cdnsciencepub.com The use of this solvent can enhance the reaction rate and facilitate a straightforward workup, often yielding the crystalline product by simple dilution with dichloromethane (B109758) and water. cdnsciencepub.com
Table 1: Typical Reaction Conditions for 5'-Iodination of Guanosine
| Reagent/Condition | Role/Parameter | Typical Value/Solvent |
| Guanosine | Starting Material | Unprotected |
| Triphenylphosphine (PPh₃) | Activates the 5'-OH group | Molar Excess |
| Iodine (I₂) | Iodine Source | Molar Excess |
| Imidazole | Activator/Acid Scavenger | Molar Excess |
| Solvent | Reaction Medium | N-methyl-2-pyrrolidinone |
| Temperature | Reaction Condition | Room Temperature |
Selectivity and Yield Optimization in Iodination Protocols
The remarkable selectivity of the triphenylphosphine-iodine-imidazole system for the primary 5'-hydroxyl group is a key advantage of this method. cdnsciencepub.comunlv.edu This selectivity is attributed to the in situ formation of a cyclic oxyphosphorane intermediate involving the 2'- and 3'-hydroxyl groups, which effectively protects them from reacting, leaving the primary 5'-hydroxyl group accessible for iodination. cdnsciencepub.comunlv.edu This inherent protection mechanism obviates the need for a multi-step protection-deprotection sequence for the secondary hydroxyls, streamlining the synthesis.
Yields for this conversion are often high, with reports of up to 69% for the crystalline 5'-deoxy-5'-iodoguanosine (B12504819) product. cdnsciencepub.com Optimization of the reaction conditions, including the choice of solvent and reagent stoichiometry, is crucial for maximizing the yield and purity of the final product.
Guanosine, 5'-deoxy-5'-iodo- as an Intermediate in Nucleoside Synthesis
The true value of Guanosine, 5'-deoxy-5'-iodo- lies in its role as a versatile synthetic intermediate. The 5'-iodo group is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 5' position.
Precursor Role in the Synthesis of 5'-Amino-5'-deoxyguanosine
A prominent example of its utility is in the synthesis of 5'-Amino-5'-deoxyguanosine. researchgate.net This is typically achieved through a two-step process. First, Guanosine, 5'-deoxy-5'-iodo- is treated with sodium azide (B81097) (NaN₃) in a solvent like dimethylformamide (DMF) to produce the 5'-azido intermediate, 5'-azido-5'-deoxyguanosine. unlv.eduresearchgate.net This azide derivative can then be reduced to the desired 5'-amino compound. researchgate.net The Staudinger reaction, using triphenylphosphine followed by treatment with aqueous ammonium (B1175870) hydroxide, is one method for this reduction. researchgate.net
Table 2: Synthesis of 5'-Amino-5'-deoxyguanosine from Guanosine, 5'-deoxy-5'-iodo-
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Azidation | Sodium azide (NaN₃), DMF, 80°C | 5'-azido-5'-deoxyguanosine |
| 2 | Reduction | Triphenylphosphine, pyridine, then aqueous ammonium hydroxide | 5'-Amino-5'-deoxyguanosine |
General Principles of Nucleophilic Substitution on 5'-Halogenated Guanosine Derivatives
The reactivity of Guanosine, 5'-deoxy-5'-iodo- is governed by the principles of nucleophilic substitution reactions. The carbon atom at the 5' position is electrophilic due to the electron-withdrawing nature of the attached iodine atom. This makes it a prime target for attack by a wide range of nucleophiles. studymind.co.uk
These reactions typically follow an Sₙ2 mechanism, where the nucleophile attacks the 5'-carbon, and the iodide ion is displaced in a single, concerted step. studymind.co.uk The rate and success of the substitution depend on several factors, including the strength of the nucleophile, the solvent, and the reaction temperature. The versatility of this reaction allows for the introduction of various functionalities, including azides, amines, thiols, and other groups, by selecting the appropriate nucleophile. researchgate.net
Derivatization Strategies Utilizing the 5'-Iodo Moiety of Guanosine, 5'-deoxy-5'-iodo-
The 5'-iodo group of Guanosine, 5'-deoxy-5'-iodo- is a gateway to a multitude of other guanosine derivatives. Beyond the synthesis of 5'-amino-5'-deoxyguanosine, this intermediate can be used to create a variety of analogs with modified 5' positions.
For instance, it serves as a precursor for the synthesis of 5'-phosphorothiolate guanosine derivatives through reaction with trisodium (B8492382) thiophosphate. researchgate.net This modification is relevant in the study of mRNA cap analogs. researchgate.net Furthermore, the 5'-iodo compound can undergo catalytic reduction, for example with palladium on carbon (Pd/C), to yield 5'-deoxyguanosine. cdnsciencepub.com This demonstrates another pathway for modification stemming from the initial iodination.
The ability to replace the iodo group with various nucleophiles makes Guanosine, 5'-deoxy-5'-iodo- a key player in the development of novel nucleoside analogs for therapeutic and research purposes, including the synthesis of probes for studying protein-ligand interactions. unlv.edu
Synthesis of 5'-Thio-Derivatives
The conversion of Guanosine, 5'-deoxy-5'-iodo- into its 5'-thio-derivatives is a fundamental transformation. This is typically achieved by nucleophilic substitution of the 5'-iodo group with a sulfur-containing nucleophile.
A common method involves the reaction of 5'-deoxy-5'-iodo-2',3'-O-isopropylideneguanosine with potassium thioacetate (B1230152) in anhydrous N,N-dimethylformamide (DMF) at room temperature. This reaction yields 5'-acetylthio-5'-deoxy-2',3'-O-isopropylideneguanosine. oup.com Similarly, using sodium thiobenzoate as the nucleophile results in the formation of 5'-benzoylthio-5'-deoxy-2',3'-O-isopropylideneguanosine. oup.com
These acetylthio and benzoylthio derivatives can be further manipulated. For instance, treatment of 5'-benzoylthio-5'-deoxyguanosine with ammonia (B1221849) in methanol (B129727) and DMF, followed by reaction with 2,2'-dithiobis(5-nitropyridine), leads to the formation of 5'-deoxy-5'-thioguanosine disulfide. oup.com Alternatively, the acetylthio derivative can be converted to 5'-deoxy-2',3'-O-isopropylidene-5'-(5-nitropyridinyl-2-disulfanyl)guanosine. oup.com
Table 1: Synthesis of 5'-Thio-Derivatives of Guanosine
| Starting Material | Reagent(s) | Product | Yield | Reference |
| 5'-deoxy-5'-iodo-2',3'-O-isopropylideneguanosine | Potassium thioacetate, DMF | 5'-Acetylthio-5'-deoxy-2',3'-O-isopropylideneguanosine | 58% | oup.com |
| 5'-deoxy-5'-iodo-2',3'-O-isopropylideneguanosine | Sodium thiobenzoate, DMF | 5'-Benzoylthio-5'-deoxy-2',3'-O-isopropylideneguanosine | - | oup.com |
| 5'-Benzoylthio-5'-deoxyguanosine | 1. NH3, MeOH, DMF; 2. 2,2'-dithiobis(5-nitropyridine) | 5'-Deoxy-5'-thioguanosine disulfide | 81% | oup.com |
Formation of Nitrogen-Containing Analogs from the 5'-Iodo Precursor
The 5'-iodo group of Guanosine, 5'-deoxy-5'-iodo- can be displaced by nitrogen nucleophiles to generate a variety of nitrogen-containing analogs. These transformations are crucial for creating compounds with modified pharmacokinetic properties or for introducing reactive handles for further functionalization.
One straightforward approach is the reaction with sodium azide to produce 5'-azido-5'-deoxyguanosine. A one-pot methodology has been developed for the synthesis of 5'-azidoribonucleosides, including the guanosine analog, offering a tractable alternative to more complex methods like the Mitsunobu reaction. researchgate.net
Furthermore, the synthesis of amine and amide analogs has been explored to create S-adenosylhomocysteine analogues resistant to enzymatic cleavage. nih.gov These syntheses typically involve the alkylation or acylation of appropriately protected adenosine (B11128) derivatives, and similar principles can be applied to guanosine. nih.gov For example, the synthesis of 5'-amino-5'-deoxyguanosine provides a building block for further derivatization. biosynth.com
The synthesis of 5'-deoxy-5'-hydrazinyl guanosine has also been reported, expanding the repertoire of nitrogen-containing analogs accessible from the 5'-iodo precursor. osu.edu
Table 2: Examples of Nitrogen-Containing Guanosine Analogs
| Starting Material | Reagent(s) | Product | Reference |
| Guanosine, 5'-deoxy-5'-iodo- | Sodium azide | 5'-Azido-5'-deoxyguanosine | researchgate.net |
| Guanosine, 5'-deoxy-5'-iodo- | Hydrazine | 5'-Deoxy-5'-hydrazinylguanosine | osu.edu |
Preparation of S-Adenosylhomocysteine Analogues
Guanosine, 5'-deoxy-5'-iodo- serves as a valuable starting material for the synthesis of S-adenosylhomocysteine (SAH) analogues. These compounds are of significant interest as potential inhibitors of methyltransferases, enzymes that play critical roles in various biological processes.
One strategy involves the reaction of an iodo intermediate, such as 2',3'-Di-O-(tert-butyldimethylsilyl)-5'-deoxy-5'-iodo-N6-(4-chlorophenyl)adenosine, with 1-phenyl-1H-tetrazole-5-thiol to yield an S-aryl adenosine derivative. nsf.gov While this example uses an adenosine derivative, the same principle can be applied to guanosine precursors.
Another approach focuses on creating analogues where the C5' and sulfur atoms of SAH are replaced by a vinyl group. fiu.edu This has been achieved through methods like cross-metathesis and Negishi couplings. For instance, Pd-catalyzed cross-coupling between protected 5'-deoxy-5'-(iodomethylene) nucleosides and suitable alkylzinc bromides can provide analogues with an alkenyl unit. fiu.edu
Advanced Functionalization via Cross-Coupling Reactions
The iodo group at the 5'-position of Guanosine, 5'-deoxy-5'-iodo- makes it an ideal substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, alkenyl, and alkyl groups, leading to the generation of highly functionalized nucleoside analogs.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool in this context. researchgate.netnih.govnih.govrsc.org It has been used to create oligodeoxynucleotides containing modified pyrimidines and can be applied to guanosine derivatives. researchgate.net For example, the reaction of 5-iodo-2'-deoxyuridine with arylboronic acids has been studied extensively, and similar reactivity is expected for 5'-iodo-guanosine derivatives. researchgate.net The efficiency of these reactions can be influenced by factors such as the choice of catalyst, ligand, and reaction conditions. nih.govnih.gov
Stille cross-coupling is another valuable method for functionalizing iodo-nucleosides. mdpi.com This reaction involves the coupling of the iodo-nucleoside with an organostannane reagent in the presence of a palladium catalyst. mdpi.com This approach has been used to introduce various groups at the 5'-position, further expanding the diversity of accessible guanosine analogs.
Purification Techniques Employed in the Synthesis of Guanosine, 5'-deoxy-5'-iodo- and its Derivatives
The purification of Guanosine, 5'-deoxy-5'-iodo- and its derivatives is a critical step in their synthesis to ensure the removal of unreacted starting materials, reagents, and byproducts. A variety of chromatographic techniques are commonly employed.
Silica gel column chromatography is a widely used method for the purification of these compounds. oup.comnih.gov The choice of eluent is crucial for achieving good separation. For example, a mixture of methanol and chloroform (B151607) has been used to purify 5'-acetylthio-5'-deoxy-2',3'-O-isopropylideneguanosine. oup.com In other cases, a gradient of solvents may be necessary to effectively separate the desired product from impurities.
For more polar compounds or to separate closely related derivatives, other chromatographic media can be utilized. For instance, Serdolit AD-4 resin has been used for the purification of 7-iodo-8-aza-7-deaza-2'-deoxyisoguanosine, where the product was eluted with a mixture of water and isopropanol. nih.gov
In addition to column chromatography, other techniques such as precipitation can be employed. The crude product can sometimes be precipitated from a suitable solvent system to achieve a preliminary purification before further chromatographic steps.
The purification of final products, especially oligonucleotides incorporating these modified nucleosides, often involves high-performance liquid chromatography (HPLC) to ensure high purity. rsc.org
Biochemical and Molecular Interactions of Guanosine, 5 Deoxy 5 Iodo
Enzymatic Modulation and Inhibition Profiles of Guanosine (B1672433), 5'-deoxy-5'-iodo- Analogs
The introduction of the 5'-deoxy-5'-iodo feature to the guanosine scaffold creates a molecule with distinct biochemical properties. The absence of the 5'-hydroxyl group prevents phosphorylation, a crucial step for the incorporation of nucleosides into nucleic acid chains. This modification can render such analogs effective as chain terminators in DNA or RNA synthesis. Furthermore, the bulky, electron-rich iodine atom at the 5' position can introduce specific steric and electronic effects that modulate interactions with enzyme active sites, potentially leading to enhanced potency or selectivity of inhibition.
Inhibition of DNA Polymerases by Related Guanosine Derivatives
While direct studies on the inhibition of DNA polymerases by Guanosine, 5'-deoxy-5'-iodo- are not extensively detailed in the available literature, the properties of related guanosine derivatives provide significant insights. The "5'-deoxy" modification is a key alteration that can confer inhibitory activity against polymerases. The 5'-hydroxyl group is the primary site for phosphorylation, a prerequisite for a nucleoside to be converted into a nucleotide triphosphate (dNTP) and subsequently incorporated into a growing DNA strand. By lacking this group, 5'-deoxy nucleosides cannot be phosphorylated and thus act as chain terminators, effectively halting DNA synthesis.
Furthermore, various modified guanosine analogs have been investigated as inhibitors of specific viral polymerases. For instance, derivatives of guanosine have been studied for their potent inhibitory performance against the Hepatitis C Virus (HCV) NS5b polymerase, an RNA-dependent RNA polymerase. nih.gov Computational studies involving QSAR and molecular docking have shown that modifications to the guanosine structure can lead to compounds with a high binding affinity for the active site of the NS5b polymerase, suggesting their potential as inhibitors. nih.gov These findings underscore the principle that modifications to the guanosine scaffold can produce effective polymerase inhibitors.
Effects on Purine (B94841) Nucleoside Phosphorylase and Related Enzymes
Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides (like guanosine and deoxyguanosine) to the corresponding purine base and (deoxy)ribose-1-phosphate. nih.govreactome.org Analogs of Guanosine, 5'-deoxy-5'-iodo- have been shown to be potent inhibitors of this enzyme.
A prominent example is the analog 5'-deoxy-5'-iodo-9-deazainosine, which demonstrated powerful competitive inhibition of human erythrocytic PNP. nih.govaacrjournals.org Research has shown this compound to be one of the most potent nucleoside inhibitors of the enzyme discovered. aacrjournals.org The inhibitory activities of this and related compounds against human erythrocytic PNP are detailed below. aacrjournals.org
| Compound | Inhibition Constant (Ki) | Type of Inhibition |
| 5'-deoxy-5'-iodo-9-deazainosine | 1.8 x 10⁻⁷ M | Competitive |
| 9-deazainosine | 20 x 10⁻⁷ M | Competitive |
| 9-deazaguanosine | 29 x 10⁻⁷ M | Competitive |
This table presents the inhibition constants (Ki) of various guanosine and inosine (B1671953) analogs against human erythrocytic purine nucleoside phosphorylase.
The potent inhibition of PNP by these analogs highlights the sensitivity of the enzyme to modifications at both the 5' position of the ribose sugar and the purine base itself. aacrjournals.org In contrast, another related compound, 7,9-dideaza-7-thiainosine, was found to be a very weak inhibitor, indicating that specific structural features are crucial for effective binding and inhibition. aacrjournals.org
Modulation of Phosphoglucomutase Activity
The intracellular metabolism of 5'-iodonucleosides like Guanosine, 5'-deoxy-5'-iodo- can lead to the formation of 5-Iodoribose 1-phosphate. This metabolite has been investigated for its inhibitory effects on various enzymes involved in purine, pyrimidine, and sugar phosphate (B84403) metabolism. Phosphoglucomutase, an enzyme that interconverts glucose-1-phosphate and glucose-6-phosphate, is a key player in sugar phosphate metabolism. While direct data on the modulation of phosphoglucomutase by Guanosine, 5'-deoxy-5'-iodo- is limited, the study of its metabolites like 5-Iodoribose 1-phosphate suggests a potential for interaction with enzymes in this pathway.
Impact on 5'-Methylthioadenosine Phosphorylase and Phosphoribosyltransferases
5'-Methylthioadenosine phosphorylase (MTAP) is another crucial enzyme in the purine and polyamine metabolic pathways. It catalyzes the phosphorolysis of 5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate. frontiersin.orgresearchgate.net Some cancer cells are deficient in MTAP, leading to an accumulation of MTA. frontiersin.org
Studies have shown that 5'-deoxy-5'-iodo-substituted nucleoside analogs can act as substrates for MTAP. For example, 5'-deoxy-5'-iodo-2-fluoroadenosine is processed by MTAP, resulting in the release of the cytotoxic base, 2-fluoroadenine. nih.gov This indicates that the enzyme can tolerate the iodo-substitution at the 5' position. The cytotoxic effect of these analogs was found to be dependent on the presence of both MTAP and adenine phosphoribosyltransferase (APRT). nih.gov APRT is a phosphoribosyltransferase that salvages the released adenine base by converting it into adenosine (B11128) monophosphate. This suggests a sequential action where MTAP processes the iodo-nucleoside analog, and the resulting purine base is then acted upon by a phosphoribosyltransferase.
| Cell Line | Key Enzymes Present | Sensitivity to 5'-deoxy-5'-iodo-2-fluoroadenosine (IC50) |
| HL-60 | MTAP, APRT | High (10⁻⁸ M range) |
| CCRF-CEM | APRT (lacks MTAP) | Low (10⁻⁵ M range) |
| HL-60/aprt1 | MTAP (lacks APRT) | Low (10⁻⁵ M range) |
This table illustrates the dependence of cellular sensitivity to an iodo-nucleoside analog on the presence of MTAP and APRT enzymes. nih.gov
Specificity and Selectivity in Interactions with Nucleoside-Processing Enzymes
Analogs of Guanosine, 5'-deoxy-5'-iodo- exhibit a notable degree of specificity and selectivity in their interactions with different enzymes. This is governed by the specific modifications to the nucleoside structure.
5'-Deoxy Modification : The absence of the 5'-hydroxyl group is a critical factor for selectivity. It prevents these analogs from being substrates for nucleoside kinases, which are responsible for the phosphorylation necessary for incorporation into DNA or RNA. nih.gov This makes them poor substrates for anabolic pathways while allowing them to interact with catabolic or salvage pathway enzymes.
5'-Iodo Modification : The iodine atom at the 5' position influences binding to enzyme active sites. As seen with PNP, the 5'-iodo group contributes to very potent inhibition, suggesting a favorable interaction within the enzyme's active site. aacrjournals.org In contrast, MTAP can process a 5'-iodo-substituted nucleoside, indicating that its active site can accommodate this modification. nih.gov
Base Modification : Alterations to the purine ring, such as the 9-deaza modification, significantly impact enzyme affinity. The combination of a 9-deaza base with a 5'-iodo-ribose resulted in the most potent PNP inhibitor among the tested compounds, demonstrating a synergistic effect of the modifications on binding and selectivity. aacrjournals.org
This differential interaction—acting as a potent inhibitor for one enzyme (PNP) while being a substrate for another (MTAP)—underscores the high degree of specificity these analogs can achieve.
Comparative Analysis of Enzyme Inhibition by Iodo-Nucleoside Analogs
A comparative look at the effects of iodo-nucleoside analogs across different enzymes reveals a diverse profile of activity.
Purine Nucleoside Phosphorylase (PNP) : As discussed, 5'-deoxy-5'-iodo-9-deazainosine is a highly potent competitive inhibitor of PNP, with a Ki value in the nanomolar range. aacrjournals.org This is significantly more potent than its non-iodinated counterpart, 9-deazainosine.
5'-Methylthioadenosine Phosphorylase (MTAP) : In contrast to inhibition, the adenosine analog 5'-deoxy-5'-iodo-2-fluoroadenosine serves as a substrate for MTAP, enabling the release of a cytotoxic base. nih.gov
S-adenosylhomocysteine Hydrolase (SAHH) : The same adenosine analogs, 5'-deoxy-2-fluoroadenosine (5'-dFAdo) and 5'-deoxy-5'-iodo-2-fluoroadenosine (5'-IFAdo), were also found to be irreversible inhibitors of SAHH. This additional activity may contribute to their biological effects, particularly in cells that lack MTAP. nih.gov
Adenosine Kinase : Due to the 5'-deoxy modification, iodo-nucleoside analogs like Guanosine, 5'-deoxy-5'-iodo- are not expected to be substrates for kinases. Their potential to act as inhibitors of adenosine kinase would depend on their ability to bind to the active site, but they cannot be phosphorylated.
This comparative analysis demonstrates that the 5'-iodo modification, in concert with other structural features, can result in a range of specific interactions with nucleoside-processing enzymes, from potent inhibition to serving as a substrate for enzymatic conversion.
Nucleic Acid Interactions and Conformational Perturbations
Potential for Integration into RNA Structures
The modification at the 5' position of the ribose sugar in Guanosine, 5'-deoxy-5'-iodo- introduces significant steric and electronic changes compared to native guanosine. While direct studies detailing the enzymatic incorporation of 5'-deoxy-5'-iodo-guanosine into RNA are limited, research on closely related 5'-modified guanosine analogs provides strong evidence for its potential as a substrate for RNA polymerases.
For instance, studies involving 5'-deoxy-5'-thioguanosine-5'-monophosphorothioate (GSMP), an analog with a sulfur substitution at the 5' position, have shown that it serves as a competent substrate for in vitro transcription by T7 RNA polymerase. nih.govelsevierpure.com This process yields RNA molecules with the modified guanosine analog at their 5'-terminus. nih.govelsevierpure.com This demonstrates that the polymerase machinery can accommodate modifications at the 5' position, suggesting that 5'-deoxy-5'-iodo-guanosine could similarly be incorporated, particularly at the initiation step of transcription where a guanosine triphosphate (GTP) analog is often utilized. The synthesis of protected phosphoramidites of guanosine derivatives with tethers at the N2 position further highlights the feasibility of incorporating modified guanosine nucleosides into RNA strands using standard synthesis protocols. nih.gov
Influence on RNA Stability and Supramolecular Assembly
Guanosine and its derivatives are well-known for their ability to self-assemble into higher-order structures, most notably the G-quadruplex (or G-quartet), which is stabilized by Hoogsteen hydrogen bonds between four guanine (B1146940) bases. nih.gov These structures play critical roles in various biological processes. The introduction of a bulky, hydrophobic iodine atom at the 5' position, as in 5'-deoxy-5'-iodo-guanosine, can significantly influence these self-assembly properties and the stability of the resulting RNA structures.
Research has shown that 5'-deoxy-5'-iodoguanosine (B12504819) (5'-IG) can participate in the formation of supramolecular hydrogels. nih.gov Specifically, borate esters of 5'-IG self-assemble to form G-quartet-based hydrogels. However, these structures exhibit unique stability profiles. The hydrogel formed from 5'-IG borate esters undergoes a self-degradation process due to a cyclization reaction that yields 5'-deoxy-N3,5'-cycloguanosine. nih.gov This intrinsic instability, driven by the reactivity of the 5'-modified structure, can be harnessed for applications such as the controlled release of guanine analog drugs pre-incorporated into the gel matrix. nih.gov This indicates that while the core G-quartet structure can form, the 5'-iodo modification introduces a reactive pathway that leads to the disassembly of the supramolecular structure.
Effects on Transcription Processes and Termination
The incorporation of a modified nucleotide such as 5'-deoxy-5'-iodo-guanosine into a nascent RNA strand would likely perturb the transcription process. The steric bulk and altered electronic properties of the iodo-group could affect the conformation of the RNA-DNA hybrid within the transcription bubble, potentially impeding the movement of RNA polymerase along the DNA template.
Studies on the effects of other guanosine analogs on transcription provide valuable insights. For example, transcription through G-rich DNA sequences can lead to the formation of stable R-loops (an RNA-DNA hybrid and a displaced single-stranded DNA), which can cause transcription blockage. nih.gov When guanosine in the nascent RNA is replaced by inosine (which lacks the N2 exocyclic amine of guanine), this blockage is completely eliminated. nih.gov This demonstrates the high sensitivity of the transcription elongation complex to the chemical nature of the nucleotides being incorporated. The presence of a large iodine atom at the 5' position would represent a significant perturbation, likely affecting the stability of the RNA-DNA hybrid and potentially leading to pausing or premature termination of transcription. Furthermore, regulatory molecules like guanosine 5'-diphosphate 3'-diphosphate (ppGpp) are known to modulate transcription by interacting with RNA polymerase, indicating that the polymerase is sensitive to the structure of guanosine derivatives. nih.gov
Alterations in Nucleobase Recognition and Base-Pairing Patterns in Modified Nucleic Acids (Insights from Related Iodinated Guanosine Analogs)
To understand how modifications to guanosine can affect base-pairing, it is instructive to examine analogs with changes to the nucleobase. For example, 8-bromoguanosine, an analog with a halogen modification on the guanine base, exhibits altered conformational preferences and base-pairing stability. nih.gov Similarly, products of oxidative damage to guanine, such as 2,5-diamino-4H-imidazol-4-one (Iz), show a preference for pairing with guanine over other bases. nih.gov The thermal stability of duplexes containing these modified bases is significantly altered, highlighting the sensitivity of base-pairing to chemical modifications. nih.govnih.gov The substitution of guanosine with inosine in a duplex results in a less stable I-C base pair compared to the canonical G-C pair, primarily due to the loss of a hydrogen bond from the absent N2 amino group. glenresearch.com These examples collectively show that modifications to the guanosine structure, whether on the base or the sugar, can lead to significant changes in nucleobase recognition and the thermodynamic stability of base pairs.
| Base Pair | Modification Type | Relative Stability (Tm) | Reference |
|---|---|---|---|
| G:C | Canonical | Standard Reference | glenresearch.com |
| I:C | Guanine N2-amino removal | Lower than G:C | glenresearch.com |
| G:G | Purine:Purine Mispair | Provides some stability | nih.gov |
| 8-bromoG:G | Halogenation at C8 | Similar to G:G | nih.gov |
| Iz:G | Oxidative Damage Product | 37.1 °C (Most stable mispair) | nih.gov |
| Iz:T | Oxidative Damage Product | 27.3 °C | nih.gov |
| Iz:A | Oxidative Damage Product | 24.9 °C | nih.gov |
| Iz:C | Oxidative Damage Product | 23.7 °C | nih.gov |
Involvement in Cellular Metabolic Pathways
Formation of Intracellular Metabolite Analogs
Once inside a cell, Guanosine, 5'-deoxy-5'-iodo- can be acted upon by cellular enzymes, leading to the formation of metabolite analogs. The metabolic fate of related 5'-iodonucleosides has been a subject of study, particularly in the context of developing cytotoxic agents for cancer therapy. Analogs such as 5'-deoxy-5'-iodo-adenosine and 5'-deoxy-5'-iodo-inosine have demonstrated cytotoxicity in tumor cells that have high levels of enzymes like purine nucleoside phosphorylase (PNP) and 5'-methylthioadenosine phosphorylase (MTAP).
The key metabolic transformation for these compounds involves the enzymatic cleavage of the glycosidic bond. This reaction, catalyzed by phosphorylases, separates the purine base from the modified sugar. For 5'-iodonucleosides, this process yields the corresponding purine base (e.g., guanine) and 5-iodo-ribose-1-phosphate. This modified sugar phosphate is a common intracellular metabolite for this class of compounds. The formation of such analogs can disrupt normal cellular metabolic pathways that rely on pentose phosphates, potentially contributing to the compound's biological effects.
Regulation of Glycolytic Enzymes and Broader Metabolic Implications
There is currently a lack of specific research data detailing the direct regulatory effects of Guanosine, 5'-deoxy-5'-iodo- on key glycolytic enzymes such as phosphofructokinase and pyruvate kinase. The broader metabolic implications of this specific compound have not been extensively characterized in published studies.
It is noteworthy, however, that the intracellular metabolism of similar 5'-iodonucleosides can lead to the formation of 5-Iodoribose 1-phosphate. This metabolite has been investigated for its inhibitory effects on various enzymes involved in sugar phosphate metabolism. While glycolysis is a central pathway in sugar phosphate metabolism, direct evidence linking 5-Iodoribose 1-phosphate derived from Guanosine, 5'-deoxy-5'-iodo- to the regulation of specific glycolytic enzymes is not available.
Conceptual Role in Purine Nucleotide Biosynthesis and Salvage Pathways
Guanosine, 5'-deoxy-5'-iodo- is a synthetic analog of the natural purine nucleoside, guanosine. Its structure, featuring an iodine atom at the 5'-deoxy position, suggests a conceptual role as a modulator or inhibitor of enzymes involved in purine metabolism, rather than as a substrate for biosynthesis. The modification at the 5' position makes it resistant to phosphorylation by most nucleoside kinases, a critical step for incorporation into nucleotide pools. nih.gov
The primary conceptual role of Guanosine, 5'-deoxy-5'-iodo- in this context is as a research tool to probe the function of enzymes in the purine salvage pathway. A closely related compound, 5'-deoxy-5'-iodo-9-deazainosine, has been demonstrated to be a potent competitive inhibitor of purine nucleoside phosphorylase (PNP). nih.govaacrjournals.org PNP is a crucial enzyme in the purine salvage pathway, responsible for the cleavage of the glycosidic bond of purine nucleosides to yield the free purine base and ribose-1-phosphate.
Given the structural similarity, it is conceivable that Guanosine, 5'-deoxy-5'-iodo- could also act as an inhibitor of PNP or other enzymes in the purine salvage pathway. By occupying the active site of these enzymes, it could block the recycling of natural purine nucleosides, thereby disrupting purine homeostasis. This inhibitory potential makes it a useful compound for studying the consequences of purine salvage pathway dysfunction.
Table 1: Research Findings on a Structurally Related Inhibitor of Purine Nucleoside Phosphorylase
| Compound | Target Enzyme | Inhibition Constant (Ki) | Cellular Effects | Reference |
| 5'-deoxy-5'-iodo-9-deazainosine | Human Erythrocytic Purine Nucleoside Phosphorylase | 1.8 x 10-7 M | Potentiated the growth inhibition of human T-lymphocytic MOLT-3 cells by 2'-deoxyguanosine | nih.govaacrjournals.org |
Influence on Cellular Signaling Pathways
Modulation of Cyclic GMP (cGMP) Levels
There is no specific information available in the scientific literature to suggest that Guanosine, 5'-deoxy-5'-iodo- directly modulates the levels of cyclic guanosine monophosphate (cGMP). The synthesis and degradation of cGMP are tightly regulated by guanylate cyclases and phosphodiesterases, respectively, and there is no evidence to indicate that this synthetic guanosine analog interacts with these enzymes.
Interactions with Nucleoside Transporters
The cellular uptake of nucleosides and their analogs is mediated by specific membrane transport proteins, namely the concentrative nucleoside transporters (CNTs) and the equilibrative nucleoside transporters (ENTs). While these transporters are known to interact with a wide array of nucleoside analogs, there are no specific studies available that have investigated the interaction of Guanosine, 5'-deoxy-5'-iodo- with either CNTs or ENTs. Therefore, its permeability across cellular membranes and the specific transporters involved remain uncharacterized.
Applications of Guanosine, 5 Deoxy 5 Iodo As a Research Probe and Building Block
Tools for Mechanistic Enzymology Studies
Modified nucleosides like Guanosine (B1672433), 5'-deoxy-5'-iodo- are powerful tools for probing the mechanisms of crucial cellular processes and can act as selective inhibitors for specific enzymes.
The 5'-hydroxyl group is the natural site for phosphorylation, a critical step for incorporating a nucleoside into a growing DNA or RNA strand. By replacing this hydroxyl group with an iodine atom, Guanosine, 5'-deoxy-5'-iodo- cannot be phosphorylated at this position. This characteristic makes it an effective probe for studying enzymes involved in phosphoryl transfer, such as kinases and polymerases.
Its primary application in this context is as a potential inhibitor. The compound can be used to investigate the active site of an enzyme that binds guanosine or its phosphorylated derivatives. By observing how Guanosine, 5'-deoxy-5'-iodo- interacts with the enzyme, researchers can dissect the binding requirements of the active site without the catalytic reaction (phosphorylation) proceeding. This helps to differentiate the binding phase from the catalytic phase of the enzyme's action.
Understanding the precise steps of an enzyme-catalyzed reaction is fundamental to biochemistry. Substrate analogs are crucial for trapping an enzyme at a specific stage of its catalytic cycle, allowing for detailed structural and functional analysis. nih.gov Guanosine, 5'-deoxy-5'-iodo- serves this purpose effectively.
The iodine atom at the 5' position is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity can be exploited to:
Map Active Sites: By synthesizing a series of derivatives where the iodine is replaced by various functional groups, researchers can probe the steric and electronic requirements of an enzyme's active site.
Create Covalent Inhibitors: The reactive 5'-iodo group can potentially form a covalent bond with a nucleophilic residue (e.g., cysteine or histidine) in the enzyme's active site, permanently inactivating the enzyme. The site of this covalent linkage can then be identified, providing direct evidence of which amino acids are in proximity to the substrate's 5' position.
Serve as a Precursor: The compound is a valuable starting material for the synthesis of other complex analogs, such as S-adenosylhomocysteine (SAH) analogues, which are used to study methyltransferases.
Table 1: Applications of Guanosine, 5'-deoxy-5'-iodo- in Mechanistic Enzymology
| Application Area | Role of Guanosine, 5'-deoxy-5'-iodo- | Rationale |
| Phosphoryl Transfer Studies | Competitive Inhibitor / Probe | Lacks the 5'-hydroxyl group, preventing phosphorylation and allowing for the study of enzyme binding independent of catalysis. |
| Enzyme Mechanism Elucidation | Synthetic Precursor / Covalent Probe | The 5'-iodo group is a good leaving group, enabling nucleophilic substitution to map active sites or create covalent inhibitors. |
| Enzyme Assay Development | Specificity Control / Competitive Inhibitor | Used to confirm that an enzyme is specific for the 5'-hydroxyl of the natural substrate and to develop competitive binding assays. |
Enzyme assays are essential for measuring the activity and kinetics of enzymes. nih.gov Guanosine, 5'-deoxy-5'-iodo- can be instrumental in the design and validation of assays for enzymes that utilize guanosine or its nucleotides. For instance, in an assay for a guanosine kinase, this compound can be used as a negative control to ensure that the observed activity is dependent on the presence of the 5'-hydroxyl group.
Furthermore, it can be used to develop competitive binding assays. In such an assay, the modified nucleoside competes with the natural substrate for binding to the enzyme's active site. By measuring the displacement of a labeled substrate or the inhibition of the reaction by Guanosine, 5'-deoxy-5'-iodo-, researchers can determine the binding affinity (Ki) of the compound and gain insights into the enzyme's substrate specificity.
Utility in Nucleic Acid Research and Engineering
The unique chemical properties of Guanosine, 5'-deoxy-5'-iodo- make it a valuable building block for the chemical synthesis and modification of DNA and RNA.
Guanosine, 5'-deoxy-5'-iodo- serves as a versatile starting material for the synthesis of modified oligonucleotides. The 5'-iodo group's ability to act as an excellent leaving group allows for the straightforward introduction of a wide array of functionalities at the 5'-terminus of a DNA or RNA strand through nucleophilic substitution.
This approach enables the creation of oligonucleotides with novel properties or functions, such as:
Modified Backbones: The introduction of different chemical groups at the 5' position can alter the structural and binding properties of the nucleic acid backbone.
Conjugation: The 5' position can be functionalized with molecules like peptides, proteins, or fluorescent dyes.
Therapeutic Analogs: It can be a precursor for synthesizing therapeutic oligonucleotides with enhanced stability or cellular uptake.
The site-specific labeling of RNA is crucial for studying its structure, function, and dynamics. nih.govmpg.de While direct incorporation of modified bases during synthesis is common, post-transcriptional modification of RNA offers a powerful alternative. researchgate.net The 5'-iodo group on a guanosine moiety incorporated at the 5'-end of an RNA transcript provides a chemical handle for such modifications.
A key application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. researchgate.net These methods allow for the efficient attachment of various probes to the RNA molecule after it has been transcribed. For example, a fluorescent group can be coupled to the 5'-iodo position to create a labeled RNA probe for use in fluorescence resonance energy transfer (FRET) studies or cellular imaging. This strategy is analogous to methods used for the post-transcriptional modification of RNA containing other iodinated nucleosides, such as 5-iodouridine. researchgate.net Similarly, related 5'-modified guanosine analogs, like 5'-deoxy-5'-thioguanosine-5'-monophosphorothioate, have been successfully incorporated into the 5'-termini of RNA during in vitro transcription for subsequent functionalization. nih.gov
Table 2: Utility of Guanosine, 5'-deoxy-5'-iodo- in Nucleic Acid Research
| Application Area | Role of Guanosine, 5'-deoxy-5'-iodo- | Key Chemical Property & Reactions | Example Modifications |
| Oligonucleotide Synthesis | Synthetic Building Block | The 5'-iodo group is an excellent leaving group for nucleophilic substitution reactions. | Peptides, cross-linkers, backbone modifiers. |
| RNA Labeling & Functionalization | Precursor for Post-Transcriptional Modification | The 5'-iodo group serves as a reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). researchgate.net | Fluorophores, biotin (B1667282), spin labels. |
Molecular Probes for Studying Biochemical Effects (e.g., in response to UV irradiation)
Ultraviolet (UV) radiation is a significant source of DNA damage, inducing a variety of lesions that can be cytotoxic and mutagenic. rsc.org While the primary damage products are cyclobutane-pyrimidine dimers (CPDs) and 6-4 photoproducts, UV radiation also causes oxidative damage to DNA through indirect mechanisms involving reactive oxygen species (ROS). rsc.orgresearchgate.net A major product of such oxidative damage is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a lesion of particular interest due to its miscoding potential. nih.gov
The study of these UV-induced biochemical effects relies on molecular tools to probe the mechanisms of damage and repair. While not extensively documented as a direct probe for UV damage, Guanosine, 5'-deoxy-5'-iodo- possesses properties that make it a valuable compound for these investigations. The introduction of a heavy halogen atom like iodine into the nucleoside structure can alter its photochemical properties. Halogenated nucleotides are known to influence the structural and energetic properties of nucleic acids. mdpi.com
Furthermore, the carbon-iodine bond can be susceptible to cleavage under certain conditions, potentially making 5'-deoxy-5'-iodo-guanosine a useful precursor for generating reactive intermediates in mechanistic studies. Its primary utility in this context lies in its role as a synthetic intermediate for creating specialized molecular probes. For example, it can be used to synthesize oligonucleotides containing site-specific modifications that mimic DNA damage or that are appended with reporter groups, which are then used to study the activity of DNA repair enzymes that recognize and excise lesions like 8-oxodG. bohrium.com
Precursors for Antisense Oligonucleotides and Related Nucleic Acid Therapeutics
Guanosine, 5'-deoxy-5'-iodo- is a key building block in the synthesis of modified oligonucleotides, which are central to the development of nucleic acid therapeutics like antisense oligonucleotides (ASOs). ASOs are short, single-stranded nucleic acid sequences designed to bind to a specific mRNA target, modulating protein expression by either promoting mRNA degradation or sterically blocking translation.
The utility of 5'-deoxy-5'-iodo-guanosine stems from the chemical properties of the 5'-iodo group. It is an excellent leaving group, making the 5'-position highly susceptible to nucleophilic substitution (SN2) reactions. umich.edu This reactivity is exploited in solid-phase oligonucleotide synthesis, the standard automated method for producing custom nucleic acid sequences. atdbio.comwikipedia.org
In this process, a 5'-iodo-modified nucleoside can be introduced at the terminal 5'-position of a growing oligonucleotide chain that is anchored to a solid support. umich.edu This terminal modification transforms the oligonucleotide into a versatile intermediate, ready for conjugation with a wide array of functional molecules. For instance, the 5'-iodo group can be displaced by nucleophiles such as thiols, amines, or azides to attach labels, linkers, or other moieties that enhance the therapeutic properties of the ASO, such as cellular uptake or nuclease resistance. umich.edursc.org The stability of the 5'-iodo group is a significant advantage over other leaving groups like tosylates, as it shows greater resistance to degradation under the standard ammonia (B1221849) deprotection conditions used to cleave the completed oligonucleotide from the solid support. nih.gov
| Step | Description | Key Feature of 5'-Iodo Group |
|---|---|---|
| 1. Solid-Phase Synthesis | An oligonucleotide is assembled on a solid support (e.g., CPG resin) using standard phosphoramidite (B1245037) chemistry. | Can be incorporated as a phosphoramidite or the terminal 5'-hydroxyl group can be converted to an iodide post-synthesis. umich.edu |
| 2. 5'-Iodination | The terminal 5'-hydroxyl group of the support-bound oligonucleotide is converted to a 5'-iodo group. | Creates a reactive electrophilic site at the 5'-terminus. umich.edu |
| 3. Nucleophilic Displacement | The 5'-iodo-oligonucleotide is reacted with a nucleophile (e.g., R-NH₂, R-SH) to attach a desired functional group. | The iodide acts as an efficient leaving group, facilitating facile ligation to other molecules. umich.edursc.org |
| 4. Cleavage & Deprotection | The final, modified oligonucleotide is cleaved from the solid support and all protecting groups are removed. | The C-I bond is sufficiently stable to withstand standard deprotection conditions (e.g., aqueous ammonia). nih.gov |
Comparative Research with Other Nucleoside Analogs
Analysis of Structure-Activity Relationships with Fluorinated Guanosine Derivatives
The biological activity of nucleoside analogs is profoundly influenced by the nature of the substituent. Comparing 5'-deoxy-5'-iodo-guanosine with its fluorinated counterpart, 5'-deoxy-5'-fluoro-guanosine, reveals significant differences in structure-activity relationships that can be attributed to the distinct physicochemical properties of iodine and fluorine.
Fluorine is the most electronegative element, is small in size (van der Waals radius of ~1.47 Å), and typically forms strong, stable bonds with carbon. It is a weak hydrogen bond acceptor and its substitution for a hydroxyl group renders the nucleoside inert to enzymatic phosphorylation. nih.gov In contrast, iodine is much larger (van der Waals radius of ~1.98 Å), less electronegative, and forms a weaker, more polarizable bond with carbon. This C-I bond is significantly longer and more susceptible to cleavage, making the iodo-derivative a better synthetic precursor for further modifications. umich.edu
These differences in atomic properties translate into distinct structural and electronic effects on the nucleoside, influencing its interaction with enzymes and its potential for forming non-covalent interactions like halogen bonds. mdpi.com While fluorine substitution can enhance metabolic stability, iodine substitution provides a reactive handle for chemical ligation and the introduction of diverse functional groups. umich.edunih.gov
| Property | 5'-Deoxy-5'-fluoro-guanosine | 5'-Deoxy-5'-iodo-guanosine |
|---|---|---|
| Halogen Size (van der Waals Radius) | Small (~1.47 Å) | Large (~1.98 Å) |
| Electronegativity (Pauling Scale) | High (3.98) | Lower (2.66) |
| C-Halogen Bond Strength | Strong | Weak |
| Reactivity as Leaving Group | Poor | Excellent umich.edu |
| Primary Application | Metabolically stable probes, enzyme inhibitors. nih.gov | Versatile synthetic intermediate for conjugation. umich.edu |
| Effect on Phosphorylation | Inert to enzymatic phosphorylation. nih.gov | Not a substrate for phosphorylation. |
Comparisons with Amino-Modified and Other Halogenated Nucleosides
A direct comparison between 5'-deoxy-5'-iodo-guanosine and 5'-amino-5'-deoxyguanosine highlights their contrasting, yet complementary, roles in chemical biology. The iodo-derivative is an electrophile at the 5'-carbon, designed for reactions where the iodo group acts as a leaving group. In fact, one of the primary uses of 5'-deoxy-5'-iodo-guanosine is as a precursor for the synthesis of 5'-amino-5'-deoxyguanosine, a reaction typically achieved by displacement of the iodide with an azide (B81097) followed by reduction.
Once formed, the 5'-amino group imparts fundamentally different properties to the nucleoside. It acts as a nucleophile and introduces a positive charge at physiological pH. This modification is used to create oligonucleotides with altered backbones, such as phosphoramidate (B1195095) linkages, which can enhance nuclease resistance. The amino group also serves as a reactive handle for the site-specific attachment of other molecules like fluorophores or biotin through amide bond formation.
When compared to other halogenated nucleosides (e.g., bromo- or chloro-derivatives), the iodo-derivative generally stands out for its superior reactivity in SN2 displacement reactions. The C-I bond is the weakest and longest among the C-Halogen bonds (excluding astatine), making iodide the best leaving group. This trend (I > Br > Cl > F) is a fundamental principle in organic chemistry. Therefore, while other halogenated nucleosides are also used in research, the 5'-iodo analog is often the preferred choice when the goal is to create a versatile intermediate for subsequent chemical ligation and functionalization. umich.edunih.gov
Advanced Analytical and Structural Characterization in Guanosine, 5 Deoxy 5 Iodo Research
Spectroscopic Methodologies for Elucidating Structure and Conformation
Spectroscopic techniques are indispensable for probing the intricate structural details of Guanosine (B1672433), 5'-deoxy-5'-iodo- in both solution and the solid state. These methods provide insights into the compound's molecular framework, electronic properties, and conformational preferences.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of Guanosine, 5'-deoxy-5'-iodo- in solution. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the proton and carbon environments within the molecule.
In the synthesis of related compounds, such as 5'-deoxy-5'-azidoguanosine from Guanosine, 5'-deoxy-5'-iodo-, ¹H-NMR is a critical tool for confirming the purity of the product, indicating that the spectral features of the parent iodo-compound are well-defined and can be used to monitor chemical transformations. The chemical shifts of the protons on the ribose sugar and the guanine (B1146940) base are sensitive to the presence of the bulky iodine atom at the 5'-position, which influences the local electronic environment and the sugar pucker conformation.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Guanosine Derivatives
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H8 (Guanine) | ~7.8-8.0 | - |
| H1' (Ribose) | ~5.8-6.0 | - |
| H2' (Ribose) | ~4.5-4.7 | - |
| H3' (Ribose) | ~4.2-4.4 | - |
| H4' (Ribose) | ~4.0-4.2 | - |
| H5'a, H5'b (Ribose) | ~3.2-3.5 | - |
| C8 (Guanine) | - | ~135-137 |
| C4 (Guanine) | - | ~151-153 |
| C5 (Guanine) | - | ~116-118 |
| C6 (Guanine) | - | ~157-159 |
| C2 (Guanine) | - | ~154-156 |
| C1' (Ribose) | - | ~87-89 |
| C2' (Ribose) | - | ~74-76 |
| C3' (Ribose) | - | ~70-72 |
| C4' (Ribose) | - | ~83-85 |
| C5' (Ribose) | - | ~30-35 |
| Note: These are approximate chemical shift ranges for guanosine derivatives and can vary based on the specific modification and solvent. |
UV-Vis spectroscopy provides information about the electronic transitions within the guanine chromophore of Guanosine, 5'-deoxy-5'-iodo-. Guanosine and its derivatives typically exhibit a strong absorption maximum around 253 nm, with a shoulder at approximately 270 nm, corresponding to the π → π* transitions of the purine (B94841) ring system. researchgate.netnist.gov The introduction of the iodo group at the 5'-position is not expected to significantly alter the primary absorption bands of the guanine base, as the modification is on the ribose moiety and electronically isolated from the chromophore. However, subtle shifts may be observed due to conformational changes induced by the substituent.
Fluorescence spectroscopy is a sensitive technique for studying the microenvironment and interactions of molecules. While guanosine itself is only weakly fluorescent, modifications can alter its photophysical properties. Studies on emissive guanosine analogs have demonstrated that changes to the purine ring can lead to significant fluorescence, which can be utilized for live-cell imaging. nih.gov For Guanosine, 5'-deoxy-5'-iodo-, its intrinsic fluorescence is expected to be low, but it can be used as a precursor to introduce fluorescent probes at the 5'-position.
Infrared (IR) spectroscopy is employed to identify the functional groups and vibrational modes within Guanosine, 5'-deoxy-5'-iodo-. The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its constituent parts. The synthesis of derivatives from Guanosine, 5'-deoxy-5'-iodo- is often monitored by IR spectroscopy to confirm the disappearance of characteristic vibrational bands of the starting material and the appearance of new bands corresponding to the product.
Key vibrational modes for guanosine derivatives include N-H stretching of the amine and amide groups, C=O stretching of the carbonyl group, C=N and C=C stretching of the purine ring, and C-O stretching of the ribose sugar. The introduction of the iodine atom will introduce a C-I stretching vibration, typically observed in the lower frequency region of the spectrum (around 500-600 cm⁻¹).
Table 2: Characteristic IR Absorption Frequencies for Guanosine Derivatives
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H (amine/amide) | Stretching | 3100-3500 |
| C-H (aromatic/aliphatic) | Stretching | 2850-3100 |
| C=O (carbonyl) | Stretching | 1680-1720 |
| C=N, C=C (purine ring) | Stretching | 1500-1650 |
| N-H (amine) | Bending | 1580-1650 |
| C-O (ribose) | Stretching | 1000-1250 |
| C-I | Stretching | 500-600 |
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiral and conformational properties of molecules like Guanosine, 5'-deoxy-5'-iodo-. The CD spectrum is sensitive to the sugar pucker conformation (C2'-endo vs. C3'-endo) and the orientation of the guanine base relative to the ribose sugar (syn vs. anti). These conformational preferences are crucial for the molecule's interaction with biological macromolecules.
X-ray Crystallography for Solid-State Structural Determination of Related Iodinated Guanosine Analogs
X-ray crystallography provides the most definitive structural information for molecules in the solid state, offering precise atomic coordinates and details of intermolecular interactions. The crystal structure of Guanosine, 5'-deoxy-5'-iodo- has been determined and reveals the existence of two conformational polymorphs, designated Ia and Ib. uky.edu
These polymorphs differ primarily in the torsion angle around the C4'–C5' bond, which alters the position of the iodine atom. This conformational difference, in turn, affects the crystal packing arrangement. While the hydrogen-bonding networks within the crystal lattice remain consistent between the two forms, the interdigitation of the iodine layers varies. The ability to form different stable crystalline arrangements is a significant finding, as polymorphism can influence the physical properties of a compound, such as its solubility and dissolution rate.
Table 3: Crystallographic Data for a Representative Iodinated Guanosine Analog
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 4.8 |
| β (°) | 98.5 |
| Z | 2 |
| R-factor | 0.045 |
| Note: This is representative data for a related iodinated nucleoside and serves as an example of the type of information obtained from X-ray crystallography. |
Mass Spectrometry in Verifying Chemical Transformations and Derivatizations
Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elemental composition of Guanosine, 5'-deoxy-5'-iodo- and its derivatives. It is particularly valuable for verifying the success of chemical transformations by detecting the expected mass shift.
In the synthesis of analogs from Guanosine, 5'-deoxy-5'-iodo-, mass spectrometry is used to confirm the incorporation of new functional groups. nih.gov For instance, the displacement of the iodo group with another nucleophile will result in a predictable change in the molecular weight of the product, which can be readily detected by MS.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the compound. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragment ions. This provides valuable structural information and can help to confirm the site of modification. The fragmentation of nucleosides typically involves the cleavage of the glycosidic bond, resulting in ions corresponding to the base and the sugar moiety. nih.govmdpi.com
Future Directions and Emerging Research Avenues for Guanosine, 5 Deoxy 5 Iodo
Development of Novel Derivatized Analogs with Tailored Biochemical Activities
The strategic modification of Guanosine (B1672433), 5'-deoxy-5'-iodo- is a cornerstone for developing next-generation molecular probes and therapeutic candidates. The presence of the 5'-iodo group, an excellent leaving group, makes the molecule an ideal starting point for a multitude of synthetic transformations. Future research will likely focus on exploiting this reactivity to synthesize a diverse library of analogs with finely tuned biochemical properties.
Key synthetic strategies include:
Nucleophilic Substitution: The 5'-iodo group is readily displaced by various nucleophiles. This allows for the introduction of a wide array of functional groups, such as azides for bioorthogonal chemistry, amines to modulate solubility and charge, and thiols for synthesizing S-adenosylhomocysteine (SAH) analogues, which are potential inhibitors of methyltransferases.
Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings, enable the formation of carbon-carbon bonds at the 5'-position. This strategy allows for the attachment of aryl, alkenyl, and alkyl groups, significantly expanding the structural diversity and potential biological interaction surfaces of the resulting analogs.
Modifications to the Guanine (B1146940) Base and Ribose Ring: In addition to the 5'-position, alterations to the purine (B94841) base and the sugar moiety can be explored. For instance, creating analogs with fluorine substitutions on the ribose ring can have profound effects on the molecule's chemical and medicinal properties, potentially leading to enzyme inhibitors or anticancer agents. nih.govnih.gov
The overarching goal is to create derivatives with tailored activities, such as enhanced potency for a specific enzyme, improved selectivity to reduce off-target effects, or modified pharmacokinetic properties. The development of these novel compounds is crucial for advancing the study of oligonucleotides, including short-interfering RNA (siRNA) and microRNA (miRNA), which require modified nucleosides for stability and efficacy. nih.gov
Table 1: Potential Derivatized Analogs of Guanosine, 5'-deoxy-5'-iodo- and Their Target Activities
| Derivative Class | Synthetic Approach | Potential Biochemical Activity/Application |
|---|---|---|
| 5'-Azido Analogs | Nucleophilic substitution with azide (B81097) ions | Precursors for bioorthogonal "click" chemistry to label and visualize nucleic acids or interacting proteins. |
| 5'-Amino Analogs | Nucleophilic substitution with amines | Modulate solubility and electrostatic interactions with biological targets; serve as linkers for conjugation. |
| 5'-Thioether Analogs | Nucleophilic substitution with thiols | Synthesis of methyltransferase inhibitors (e.g., SAH analogs). |
| 5'-Aryl/Alkenyl Analogs | Palladium-catalyzed cross-coupling reactions | Create steric bulk or specific π-stacking interactions to enhance binding affinity to target proteins. |
Advanced Mechanistic Investigations within Complex Biological Systems
Understanding precisely how Guanosine, 5'-deoxy-5'-iodo- and its derivatives interact with and influence complex biological systems is a critical research frontier. The 5'-deoxy modification inherently prevents the molecule from being phosphorylated, a requisite step for incorporation into growing DNA or RNA chains. This makes it a valuable tool for studying nucleotide metabolism and the enzymes involved without leading to chain termination.
Future mechanistic studies will employ cutting-edge techniques to provide high-resolution insights:
Chemical Proteomics: Analogs functionalized with reactive or affinity handles (synthesized as described in 6.1) can be used to identify direct protein binding partners within the cellular proteome.
Structural Biology: Co-crystallization of derivatized analogs with their target enzymes (e.g., polymerases, kinases, methyltransferases) followed by X-ray crystallography or cryo-electron microscopy (cryo-EM) can reveal the atomic details of their binding mode, explaining their inhibitory or modulatory effects.
Advanced Cellular Imaging: Attaching fluorophores to Guanosine, 5'-deoxy-5'-iodo- derivatives will allow for their visualization within live cells using techniques like super-resolution microscopy, enabling researchers to track their localization, trafficking, and dynamics in real-time.
These advanced investigations will move beyond simple enzyme inhibition assays to unravel the compound's effects on complex cellular processes like signal transduction pathways, DNA repair mechanisms, and the regulation of gene expression. nih.gov For example, studies could explore how these analogs influence the activity of purine nucleoside phosphorylases (PNPs), enzymes critical for purine metabolism and T-cell function. mdpi.com
Application of Computational Modeling and Simulation for Predictive Studies
Computational chemistry offers a powerful, synergistic approach to guide the synthesis and investigation of novel analogs. By simulating molecular interactions, researchers can predict the properties of yet-to-be-synthesized compounds, thereby saving significant time and resources. mdpi.com
Future research will increasingly leverage computational tools in the following ways:
Molecular Docking: This technique can be used to predict the binding pose and affinity of a library of virtual Guanosine, 5'-deoxy-5'-iodo- derivatives against the three-dimensional structure of a target protein. This helps in prioritizing the most promising candidates for chemical synthesis.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a compound and its target protein interact over time. These simulations can reveal key conformational changes, the stability of the binding interaction, and the role of solvent molecules, offering deeper mechanistic insights than static models. mdpi.com
Quantum Mechanics/Molecular Mechanics (QM/MM): For studying enzymatic reactions where bond-making and bond-breaking events occur, QM/MM methods can be employed. This approach could be used to model how an analog inhibits an enzyme by calculating the energy barriers for the reaction in the presence of the inhibitor.
These predictive studies will be instrumental in the rational design of new analogs. For example, by understanding the structural basis for binding through computational models, chemists can strategically add or modify functional groups to enhance potency and selectivity. mdpi.com
Table 2: Application of Computational Methods in Guanosine, 5'-deoxy-5'-iodo- Research
| Computational Method | Objective | Predicted Outcome |
|---|---|---|
| Molecular Docking | Screen virtual libraries of analogs against a protein target. | Binding affinity scores and preferred binding poses. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the analog-protein complex. | Stability of interaction, key amino acid contacts, conformational changes. |
| Free Energy Perturbation (FEP) | Calculate the relative binding affinity of a series of related analogs. | Quantitative prediction of changes in potency due to chemical modification. |
Integration of Guanosine, 5'-deoxy-5'-iodo- in Systems Biology and Multi-Omics Research
To achieve a holistic understanding of the biological impact of Guanosine, 5'-deoxy-5'-iodo- and its derivatives, future research must integrate findings into a systems biology framework. frontiersin.org Rather than studying the effect on a single target, multi-omics approaches analyze the global changes across different molecular layers of a cell or organism upon treatment with the compound. nih.govnih.gov
A typical multi-omics workflow to study a novel analog might include:
Transcriptomics (e.g., RNA-seq): To identify all genes whose expression is either up- or down-regulated in response to the compound, revealing the cellular pathways that are impacted.
Proteomics: To quantify changes in the levels of thousands of proteins, providing a functional readout of the transcriptomic changes and identifying post-translational modifications.
Metabolomics: To measure the global changes in small-molecule metabolites, which can reveal unexpected effects on cellular metabolism and identify biomarkers of the compound's activity. researchgate.net
Integrating these large datasets can uncover the full mechanism of action, identify potential off-target effects, and elucidate mechanisms of drug resistance. researchgate.net This comprehensive, systems-level perspective is essential for translating basic research on novel nucleoside analogs into clinically relevant applications, providing a more complete picture than is possible with traditional, hypothesis-driven methods alone. frontiersin.org
Q & A
Q. What advanced analytical techniques resolve stereochemical ambiguities in synthetic derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
